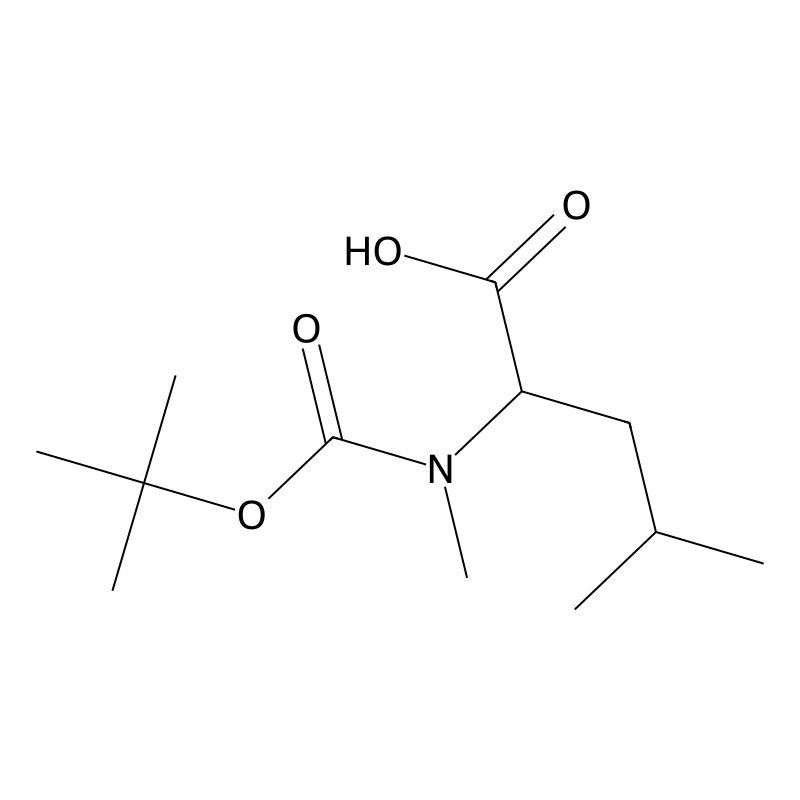Boc-N-methyl-L-leucine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Origin
Boc-Nle-OH is not found naturally but is synthesized in laboratories from L-leucine [].
Significance
This modified amino acid is crucial in peptide research because it incorporates a methyl group (CH3) onto the nitrogen atom of the leucine side chain. This modification can alter the conformation, stability, and biological activity of the resulting peptide compared to peptides containing unmodified leucine [].
Molecular Structure Analysis
Boc-Nle-OH possesses the following key features in its structure:
Boc Protecting Group (tert-Butyloxycarbonyl)
The N-terminus (amino group) of the molecule is protected by a Boc group (C(CH3)3OCO-), which prevents unwanted reactions at this site during peptide synthesis [].
Methylated Side Chain
The side chain of leucine (isobutyl) is modified with a methyl group attached to the nitrogen atom, transforming it from a primary amine (CH2CH(NH2)CH3) to a secondary amine (CH2CH(CH3)NH2) [].
L-configuration
The molecule maintains the L-configuration of natural leucine, ensuring proper folding and function within peptides [].
Chemical Reactions Analysis
Synthesis
Boc-Nle-OH can be synthesized through various methods, but a common approach involves reacting L-leucine with Boc anhydride (Boc2O) to protect the N-terminus. Subsequently, the side chain is selectively methylated using reagents like formaldehyde and formic acid.
Incorporation into Peptides
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free N-terminus. This allows Boc-Nle-OH to participate in peptide bond formation with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) [].
Other Relevant Reactions
Physical And Chemical Properties Analysis
- Physical State: Likely a white crystalline solid at room temperature [].
- Melting Point: Expected to be above room temperature due to the bulky Boc group.
- Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide due to the hydrophobic nature of the molecule. Solubility in water would be reduced compared to unmodified leucine due to the Boc group [].
Data Availability
Experimental data on melting point, boiling point, and solubility are not readily available in scientific literature and would require further characterization.
Mechanism of Action (Not Applicable)
Boc-Nle-OH itself does not exhibit a specific mechanism of action. It serves as a building block to create peptides with potentially unique mechanisms depending on their sequence and function.
- Limited Information: Specific safety data for Boc-Nle-OH is scarce. However, as a derivative of leucine, it is likely to be non-toxic but may cause mild irritation upon contact with skin or eyes.
- General Precautions: Standard laboratory safety practices should be followed when handling Boc-Nle-OH, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
Peptide Synthesis:
Building Block
Due to its protected amine group ("Boc" or tert-butyloxycarbonyl), Boc-N-methyl-L-leucine functions as a valuable building block for peptide synthesis. The "Boc" group safeguards the amine functionality during peptide chain assembly, allowing for controlled incorporation of the modified leucine residue into the peptide sequence [, ].
The N-methyl group on the leucine side chain alters its properties compared to regular leucine. This modification can be used to probe the role of the side chain in protein function and stability [].
Organic Synthesis:
- Preparation of Modified Amino Acids: Boc-N-methyl-L-leucine can serve as a starting material for the synthesis of other N-methylated or further derivatized leucine derivatives used in various research applications [].
Studies on Protein-Ligand Interactions:
- Probe for Binding Specificity: The modified side chain of Boc-N-methyl-L-leucine can be employed to investigate the influence of specific side chain interactions on protein-ligand binding. This can aid in the design and development of new drugs or therapeutic agents.
- Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid, yielding N-methyl-L-leucine.
- Peptide Coupling Reactions: This compound is frequently utilized in peptide synthesis, where it reacts with other amino acids or peptide fragments to form peptide bonds. Common reagents for these reactions include dicyclohexylcarbodiimide and other carbodiimide-based reagents in the presence of bases like N-methylmorpholine .
Boc-N-methyl-L-leucine has shown significant biological activity, particularly in the context of cancer research. Studies indicate that it can inhibit tumor cell growth and induce tumor regression in animal models, suggesting potential applications in therapeutic developments. The specific biochemical pathways affected by this compound depend on the peptides into which it is incorporated.
Several methods exist for synthesizing Boc-N-methyl-L-leucine:
- Methylation of N-tert-butoxycarbonyl-L-leucine: This method involves reacting N-tert-butoxycarbonyl-L-leucine with methyl iodide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an organic solvent like tetrahydrofuran or dimethylformamide at room temperature.
- Use of N,O-Dimethylhydroxylamine Hydrochloride: This method entails reacting N,O-dimethylhydroxylamine hydrochloride with N-methylpiperidine and methyl chloroformate in a mixture of methylene chloride and tetrahydrofuran at low temperatures, followed by extraction and purification.
Boc-N-methyl-L-leucine is primarily used in peptide synthesis due to its protective Boc group, which allows for selective reactions without interference from other functional groups. Its ability to inhibit tumor growth also opens avenues for research into new anticancer therapies. Additionally, it can be used in the development of pharmaceuticals where specific amino acid sequences are critical for biological activity .
Research into the interactions of Boc-N-methyl-L-leucine with various enzymes and proteins indicates that it may influence gene expression and cellular signaling pathways when incorporated into peptides. The precise effects depend on the structure and function of the resultant peptides, as well as their interaction with biological targets .
When comparing Boc-N-methyl-L-leucine with similar compounds, several key distinctions arise:
| Compound | Structure | Unique Features |
|---|---|---|
| N-tert-butoxycarbonyl-L-leucine | C₁₁H₂₁NO₄ | Unmodified version without N-methylation |
| N-methyl-L-leucine | C₉H₁₉NO₂ | Lacks the Boc protective group |
| Boc-N-phenylalanine | C₁₃H₁₅NO₄ | Incorporates a phenyl group instead of leucine |
| Boc-N-α-methyl-L-alanine | C₁₂H₂₃NO₄ | Similar structure but different side chain configuration |
Boc-N-methyl-L-leucine stands out due to its specific methylation at the nitrogen atom and the presence of the Boc group, which enhances its stability during synthetic procedures compared to its unprotected counterparts .







